molecular formula C6H14ClNO B13629893 cis-2-Methyltetrahydropyran-4-amine;hydrochloride CAS No. 2752128-01-9

cis-2-Methyltetrahydropyran-4-amine;hydrochloride

Katalognummer: B13629893
CAS-Nummer: 2752128-01-9
Molekulargewicht: 151.63 g/mol
InChI-Schlüssel: AVADPQZSGFARIV-KGZKBUQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-2-Methyltetrahydropyran-4-amine;hydrochloride: is a chemical compound with the molecular formula C6H14ClNO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyltetrahydropyran-4-amine;hydrochloride typically involves the formation of the tetrahydropyran ring followed by the introduction of the amine group. One common method involves the reduction of a precursor compound, such as 2-methyltetrahydropyran-4-one, using a reducing agent like sodium borohydride. The resulting alcohol is then converted to the amine through a series of reactions, including amination and hydrochloride salt formation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: cis-2-Methyltetrahydropyran-4-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles or oxides, while substitution reactions can produce halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, cis-2-Methyltetrahydropyran-4-amine;hydrochloride serves as a building block for the synthesis of more complex molecules.

Biology: The compound’s amine group can interact with biological molecules, making it a potential candidate for the development of biologically active compounds. It can be used in the synthesis of enzyme inhibitors or receptor agonists/antagonists .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents targeting specific diseases .

Industry: The compound finds applications in the chemical industry as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it suitable for use in different industrial processes .

Wirkmechanismus

The mechanism of action of cis-2-Methyltetrahydropyran-4-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: cis-2-Methyltetrahydropyran-4-amine;hydrochloride is unique due to the presence of both the amine group and the hydrochloride salt. This combination enhances its solubility and reactivity, making it more versatile in different applications compared to its analogs .

Eigenschaften

CAS-Nummer

2752128-01-9

Molekularformel

C6H14ClNO

Molekulargewicht

151.63 g/mol

IUPAC-Name

(2R,4R)-2-methyloxan-4-amine;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1

InChI-Schlüssel

AVADPQZSGFARIV-KGZKBUQUSA-N

Isomerische SMILES

C[C@@H]1C[C@@H](CCO1)N.Cl

Kanonische SMILES

CC1CC(CCO1)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.